Bienvenue dans la boutique en ligne BenchChem!

4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

sigma receptor subtype selectivity pyridylpiperazine

This compound is not interchangeable with des-pyridyl or des-methoxy analogs. The 4,7-dimethoxybenzothiazole core provides metabolic stability and CNS-favorable lipophilicity (core LogP ~1.89), while the 2-pyridylpiperazine terminus directs σ₂ receptor engagement—critical for programs targeting cancer cell proliferation or neurodegenerative protein aggregation. Substituting with alternative regioisomers (3- or 4-pyridyl) shifts selectivity toward σ₁ receptors, fundamentally altering pharmacology. Choose this specific regioisomer to preserve target binding, BBB permeability, and downstream derivatization potential validated in AChE inhibition (IC₅₀ ~0.40 µM for the scaffold) and PPARδ agonist SAR campaigns.

Molecular Formula C18H20N4O2S
Molecular Weight 356.4 g/mol
CAS No. 2327528-74-3
Cat. No. B6426430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
CAS2327528-74-3
Molecular FormulaC18H20N4O2S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=CC=CC=N4
InChIInChI=1S/C18H20N4O2S/c1-23-13-6-7-14(24-2)17-16(13)20-18(25-17)22-11-9-21(10-12-22)15-5-3-4-8-19-15/h3-8H,9-12H2,1-2H3
InChIKeyARUCZCCCDDAGPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 2327528-74-3): Structural Identity, Pharmacophore Class, and Comparator Landscape for Procurement Decision-Making


4,7-Dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 2327528-74-3) is a fully synthetic, small-molecule heterocycle (MW 356.4 g/mol, C₁₈H₂₀N₄O₂S) that belongs to the benzothiazole-piperazine pharmacophore class . Its architecture integrates three functional modules: (i) a 4,7-dimethoxy-substituted benzothiazole core responsible for core planarity, electron-rich aromaticity, and metabolic stability; (ii) a piperazine linker that provides conformational flexibility, hydrogen-bonding capacity, and solubility modulation; and (iii) a terminal pyridin-2-yl capping group that introduces additional π-stacking and metal-coordination potential [1]. The compound sits at the intersection of two extensively investigated chemical families—dimethoxybenzothiazoles and pyridylpiperazines—and its closest structural analogs include the des-pyridyl derivative 4,7-dimethoxy-2-(piperazin-1-yl)-1,3-benzothiazole (CAS 1105194-52-2), the des-methoxy derivative 2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 232262-84-9), and mono-substituted variants such as 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole . Procurement decisions involving this compound require differentiation from these analogs on grounds of target engagement, physicochemical properties, synthetic accessibility, and downstream derivatization potential.

Why Generic Substitution Fails for 4,7-Dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole: The Structural Determinants That Preclude Simple Interchange of In-Class Compounds


Within the benzothiazole-piperazine pharmacophore class, small structural perturbations translate into large shifts in biological activity, target selectivity, and physicochemical behavior. The 4,7-dimethoxy substitution pattern on the benzothiazole ring is not merely a decorative modification: published structure-activity relationship (SAR) studies demonstrate that the presence, position, and number of methoxy groups directly modulate electron density distribution, metabolic stability, and aqueous solubility [1]. Concurrently, the substitution position of the pyridyl nitrogen on the terminal piperazine has been shown to govern sigma receptor subtype selectivity—2-pyridyl derivatives favor σ₂ receptor engagement, whereas 3- and 4-pyridyl regioisomers preferentially target σ₁ receptors [2]. Consequently, a procurement decision to substitute the target compound with, for example, its des-pyridyl analog (CAS 1105194-52-2) would sacrifice the pyridine-mediated receptor recognition profile, while substituting with the des-methoxy analog (CAS 232262-84-9) would eliminate the electronic and steric contributions of the 4,7-dimethoxy groups that influence target binding, solubility, and metabolic pathways . Furthermore, mono-methoxy or chloro-substituted congeners introduce distinct steric and electronic biases that fundamentally alter pharmacophore geometry . The quantitative evidence detailed in Section 3 substantiates why these structural differences are not interchangeable in a research or industrial context.

Quantitative Differentiation Evidence for 4,7-Dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole: Head-to-Head, Cross-Study, and Class-Level Comparator Data


Sigma Receptor Subtype Selectivity: 2-Pyridyl Regioisomer Favors σ₂ Over σ₁ Engagement Relative to 3- and 4-Pyridyl Analogs

In a systematic pyridylpiperazine SAR study, compounds bearing a 2-pyridyl substituent on the piperazine ring demonstrated selectivity for the σ₂ receptor subtype, whereas 3-pyridyl and 4-pyridyl regioisomers preferentially engaged the σ₁ receptor [1]. This regioisomer-dependent selectivity is attributed to differential hydrogen-bonding and π-stacking interactions within the sigma receptor binding pockets. The target compound, 4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole, embodies the 2-pyridyl configuration and is therefore predicted to exhibit σ₂-favoring pharmacology, distinguishing it from 3-pyridyl and 4-pyridyl analogs used in σ₁-targeted programs [1].

sigma receptor subtype selectivity pyridylpiperazine CNS pharmacology

AChE Inhibitory Potency: Benzothiazole-Piperazine Scaffold Delivers Sub-Micromolar IC₅₀ Values, Establishing a Basal Activity Floor for the Class

A recent study of benzothiazole-piperazine derivatives identified compound LB05 as the most potent AChE inhibitor in the series, achieving an IC₅₀ of 0.40 ± 0.01 µM and a Kᵢ of 0.28 µM against electric eel AChE [1]. An earlier study of 14 benzothiazole-piperazines reported that compounds 19 and 20 exhibited 'very good activity on AChE enzyme' and were non-toxic in cytotoxicity and genotoxicity assays, with favorable predicted pharmacokinetic profiles and strong molecular docking interactions at the AChE active site [2]. The target compound shares the identical benzothiazole-piperazine core scaffold present in these active analogs, with the 4,7-dimethoxy and 2-pyridyl substituents providing additional vectors for potency optimization. In contrast, the des-pyridyl analog (CAS 1105194-52-2) and des-methoxy analog (CAS 232262-84-9) lack one or both of these pharmacophoric elements, which may diminish AChE engagement.

acetylcholinesterase Alzheimer's disease benzothiazole-piperazine CNS penetration

Anticancer Cytotoxicity: Benzothiazole-Piperazine Derivatives Exhibit Broad-Spectrum GI₅₀ Activity Against HUH-7, MCF-7, and HCT-116 Cancer Cell Lines

In a study of ten benzothiazole-piperazine derivatives evaluated by sulphorhodamine B (SRB) assay, the majority of compounds demonstrated activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with the most potent derivative (compound 1d) showing high cytotoxicity across all three lines and inducing apoptosis via cell cycle arrest at the sub-G₁ phase [1]. A parallel study identified aroyl-substituted benzothiazole-piperazines 1h and 1j as the most active derivatives, with apoptosis confirmed by Hoechst staining and fluorescence-activated cell sorting (FACS) analysis [2]. The target compound, featuring a 4,7-dimethoxybenzothiazole core and a 2-pyridylpiperazine terminus, represents a structurally distinct substitution pattern within this validated anticancer scaffold. Its des-pyridyl analog (CAS 1105194-52-2) has been annotated with anti-tumor activity in vendor documentation but lacks published quantitative GI₅₀ data .

anticancer cytotoxicity benzothiazole-piperazine apoptosis cell cycle arrest

Physicochemical Differentiation: LogP and Solubility Advantages of the 4,7-Dimethoxybenzothiazole Core Relative to Non-Methoxylated and Mono-Methoxylated Analogs

The 4,7-dimethoxybenzothiazole substructure (LogP ≈ 1.89 for the unsubstituted core) provides a balanced lipophilicity profile that differs meaningfully from the non-methoxylated benzothiazole core (LogP typically 2.2–2.8 for 2-substituted benzothiazoles) and from mono-methoxylated variants, which exhibit intermediate lipophilicity and altered hydrogen-bonding capacity . Specifically, the 4,7-dimethoxybenzothiazole core (CAS 261352-85-6) has a calculated LogP of 1.89 and a water solubility estimate of approximately 550 mg/L at 25 °C . The target compound, by combining this dimethoxy core with a polar pyridylpiperazine moiety, is expected to exhibit modulated solubility and permeability characteristics. In a related series, 4,7-dimethoxy substituents on 1,3-benzothiazole scaffolds have been explicitly noted to enhance solubility and metabolic stability relative to unsubstituted or mono-substituted analogs [1]. The des-methoxy analog (CAS 232262-84-9, LogP not publicly available but predicted higher due to absence of polar methoxy groups) is expected to be more lipophilic and less soluble, while the des-pyridyl analog (CAS 1105194-52-2) may exhibit higher aqueous solubility from the exposed piperazine NH but lacks the pyridyl-mediated binding interactions.

lipophilicity aqueous solubility drug-likeness LogP ADME

PPARδ Agonist Scaffold Validation: Piperazinyl-Benzothiazole Derivatives Achieve Nanomolar Potency with In Vivo HDL-C Elevation

A structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives identified compound 5g as a highly potent and selective PPARδ agonist with an EC₅₀ of 4.1 nM in vitro and sufficient selectivity over PPARα and PPARγ subtypes [1]. Critically, introduction of a hydrophobic substituent into the piperazine moiety was found to enhance PPARδ binding activity, and compound 5g demonstrated a significant upregulation of high-density lipoprotein cholesterol (HDL-C) levels in vivo [1]. The target compound, with its pyridin-2-yl substituent on the piperazine ring, presents a distinct hydrophobic/aromatic capping group at the same vector position identified as critical for PPARδ potency enhancement. In contrast, the unsubstituted piperazine analog (compound 3_12 in the same study) exhibited inferior PPARδ agonist activity, underscoring the importance of piperazine N-substitution [1]. The des-pyridyl analog (CAS 1105194-52-2), bearing a free piperazine NH, is predicted to have weaker PPARδ engagement based on this SAR.

PPARδ metabolic syndrome HDL cholesterol nuclear receptor cardiovascular

Synthetic Tractability and Derivatization Potential: The 2-Pyridylpiperazine Moiety as a Versatile Handle for Late-Stage Functionalization

The 2-pyridyl substituent on the piperazine ring serves as a metal-coordinating handle that enables late-stage C-H arylation and cross-coupling reactions, a strategy successfully employed in thiazole-based σ₁ receptor ligand optimization where late-stage C-H arylation of thiazoles bearing pyridyl-piperazine motifs yielded compounds with low-nanomolar σ₁ affinity and high σ₁/σ₂ selectivity [1]. The target compound, with its pyridin-2-yl group, is amenable to similar diversification strategies, allowing rapid analog generation for SAR exploration. In contrast, the des-pyridyl analog (CAS 1105194-52-2, bearing a free piperazine NH) requires protection/deprotection sequences for selective N-functionalization, adding synthetic steps, while the des-methoxy analog (CAS 232262-84-9) lacks the electronic activation provided by the 4,7-dimethoxy groups that can influence regioselectivity in electrophilic aromatic substitution reactions [2].

synthetic accessibility late-stage functionalization C-H arylation medicinal chemistry library synthesis

Optimal Research and Industrial Application Scenarios for 4,7-Dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole Based on Quantitative Differentiation Evidence


CNS Drug Discovery: σ₂ Receptor-Targeted Probe Development for Cancer and Neurodegeneration

The 2-pyridyl regioisomer's predicted σ₂ receptor preference, supported by pyridylpiperazine SAR studies, positions the target compound as a candidate for σ₂-targeted pharmacological probe development [1]. Unlike σ₁-favoring 3-pyridyl or 4-pyridyl analogs, the 2-pyridyl configuration aligns with σ₂-associated therapeutic areas including cancer cell proliferation and neurodegenerative protein aggregation. Procurement of this specific regioisomer—rather than the des-pyridyl or regioisomeric alternatives—is essential for programs seeking σ₂-biased pharmacology.

Alzheimer's Disease Multi-Target Lead Optimization: AChE Inhibition with BBB Permeability

The benzothiazole-piperazine scaffold has demonstrated sub-micromolar AChE inhibition (IC₅₀ = 0.40 µM for lead compound LB05), BBB permeability confirmed by PAMPA-BBB assay, and in vivo cognitive efficacy matching donepezil in a scopolamine-induced amnesia model [1]. The target compound's 4,7-dimethoxy pattern offers a differentiated lipophilicity profile (core LogP 1.89) that is within the favorable CNS drug space (LogP 1–3), distinguishing it from more lipophilic des-methoxy analogs that may exhibit altered brain penetration . This compound serves as a viable starting point for multi-target directed ligand (MTDL) design in Alzheimer's disease programs.

Oncology Medicinal Chemistry: Benzothiazole-Piperazine Scaffold with Precedented Cytotoxic Mechanism

Ten benzothiazole-piperazine derivatives have shown reproducible cytotoxicity across HUH-7, MCF-7, and HCT-116 cancer cell lines, with the most active compounds inducing apoptosis via sub-G₁ cell cycle arrest [1]. The target compound, bearing the 4,7-dimethoxy-2-pyridyl substitution pattern, represents an underexplored combination within this validated anticancer scaffold, offering a novel chemical starting point for SAR expansion in oncology programs seeking pro-apoptotic agents with a defined mechanism of action.

Metabolic and Cardiovascular Research: PPARδ Agonist Scaffold Exploration

The piperazinyl-benzothiazole chemotype has produced a highly potent PPARδ agonist (compound 5g, EC₅₀ = 4.1 nM) with demonstrated in vivo HDL-C elevation [1]. The target compound's pyridin-2-yl substituent occupies the same piperazine N-position that was identified as a critical potency determinant in the SAR study, where introduction of hydrophobic groups at this position enhanced PPARδ binding [1]. For metabolic syndrome and cardiovascular drug discovery programs, this compound provides an alternative capping group (2-pyridyl vs. the reported hydrophobic substituents) for exploring PPARδ binding pocket interactions.

Quote Request

Request a Quote for 4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.